

Thermal Stability and Decomposition of p-Methylacetophenone: A Technical Guide

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Compound of Interest

Compound Name: p-METHYLACETOPHENONE

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This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of **p-methylacetophenone** (4-methylacetophenone). The information presented herein is critical for professionals in research and development, particularly in the pharmaceutical industry, where understanding the thermal behavior of chemical entities is paramount for ensuring product stability, safety, and efficacy. This document details the known thermal properties, predicted decomposition pathways, and standardized methodologies for its thermal analysis.

Physicochemical Properties

p-Methylacetophenone is an aromatic ketone with a methyl group at the para position of the benzene ring.[1] Its fundamental physical properties are crucial for understanding its behavior at elevated temperatures.



Property	Value	Reference
Molecular Formula	С9Н10О	[1][2]
Molecular Weight	134.18 g/mol	[2]
Boiling Point	224-226 °C at 760 mmHg	[1][3][4]
Melting Point	22-24 °C	[3][4]
Flash Point	82-93 °C	[2]
Density	1.004-1.005 g/mL at 20-25 °C	[3]

Thermal Stability and Decomposition Profile

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for **p-methylacetophenone** is not extensively published in readily available literature, its thermal behavior can be inferred from its physical properties and studies on its structural analog, acetophenone.

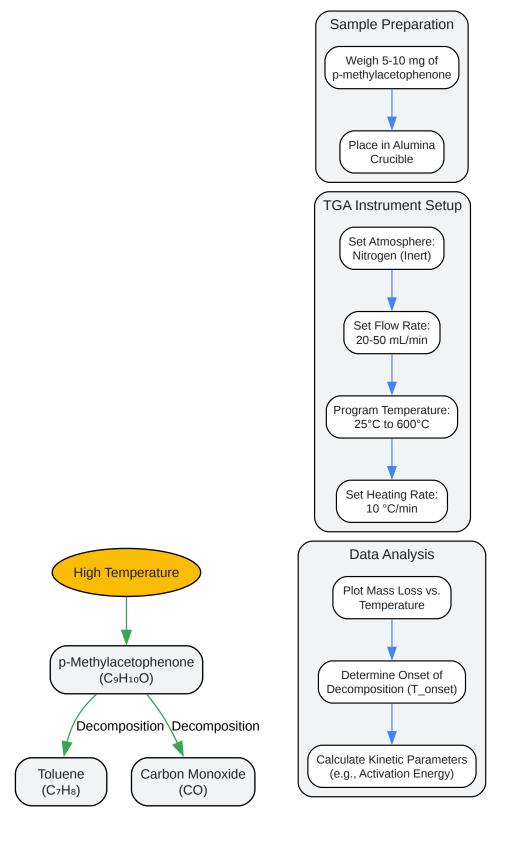
The high boiling point of **p-methylacetophenone** suggests a relatively high thermal stability under normal processing and storage conditions. However, at elevated temperatures, particularly under conditions of intense heating or fire, decomposition is expected to occur.[5]

Hazardous Decomposition Products: Under combustion or thermal decomposition conditions, the primary hazardous products are carbon monoxide (CO) and carbon dioxide (CO₂).[5]

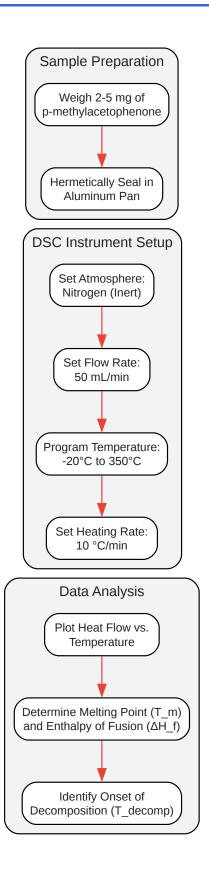
Predicted Decomposition Pathway: Based on the thermal decomposition of the closely related compound acetophenone, the primary decomposition pathway for **p-methylacetophenone** is predicted to be a homogeneous, first-order reaction.[6][7] The principal step involves the cleavage of the bond between the carbonyl group and the aromatic ring, leading to the formation of toluene and carbon monoxide. The resulting toluene may further decompose at higher temperatures.

A proposed primary decomposition pathway is illustrated below:









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